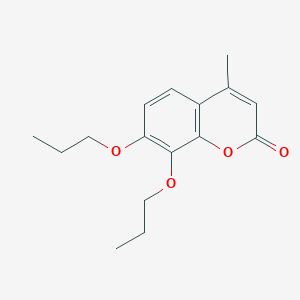

4-Methyl-7,8-dipropoxychromen-2-one

Description

4-Methyl-7,8-dipropoxychromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 4 and two propoxy groups at positions 7 and 6. Coumarins and their derivatives are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities .

Properties

Molecular Formula |

C16H20O4 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

4-methyl-7,8-dipropoxychromen-2-one |

InChI |

InChI=1S/C16H20O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

GDWVZEZDNGGUNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCC |

Synonyms |

4-methyl-7,8-dipropoxycoumarin 7,8-dipropoxy-4-methylcoumarin DPMC coumarin |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Chromenone Modifications

- 4-Methyl-7,8-dipropoxychromen-2-one : Features a chromen-2-one scaffold with a methyl group (position 4) and two propoxy groups (positions 7 and 8). The propoxy substituents increase steric bulk and lipophilicity, which may improve membrane permeability .

- 4-Methylumbelliferone (4-MU) : Contains a hydroxyl group at position 7 and a methyl group at position 4. The absence of alkoxy groups at positions 7/8 reduces its lipophilicity compared to this compound .

- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one : Substituted with a 4-methylphenyl group at position 2 and a branched 2-methylpropoxy group at position 7. The aromatic substituent at position 2 may enhance π-π stacking interactions in biological targets .

- 7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one : Includes an isopropoxy group (position 7), a methyl group (position 8), and a phenyl group (position 4). The phenyl group at position 4 may confer distinct binding properties compared to alkyl substituents .

Table 1: Structural Comparison

| Compound Name | Substituents (Positions) | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | 4-CH₃, 7-OPr, 8-OPr | ~306.36* | High lipophilicity, steric bulk |

| 4-Methylumbelliferone (4-MU) | 4-CH₃, 7-OH | 176.17 | Polar due to hydroxyl group |

| 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one | 2-(4-CH₃Ph), 7-OCH₂CH(CH₃)₂ | ~324.38* | Aromatic substitution at position 2 |

| 7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one | 4-Ph, 7-OCH(CH₃)₂, 8-CH₃ | 294.34 | Phenyl and branched alkoxy groups |

*Calculated based on molecular formula.

Anticancer Activity

- This compound: Limited direct data, but structural analogs like 4-MU demonstrate anticancer effects via hyaluronan synthase inhibition and apoptosis induction. Propoxy groups may enhance bioavailability and target affinity .

- 4-MU: Well-documented anticancer activity in melanoma and skin cancer models (e.g., DMBA-induced carcinogenesis) via hyaluronan suppression and pro-apoptotic pathways .

- This highlights the role of 7,8-substitutions in modulating biological targets .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Alkoxy groups may reduce susceptibility to cytochrome P450-mediated metabolism compared to hydroxylated coumarins like 4-MU .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.